1,1,2,2-Tetratritioethane-1,2-diol
Description
1,1,2,2-Tetratritioethane-1,2-diol (C₂T₄(OH)₂) is a deuterated/tritiated analog of ethane-1,2-diol, where all four hydrogen atoms on the ethane backbone are replaced with tritium (³H).
Properties
Molecular Formula |
C2H6O2 |
|---|---|
Molecular Weight |
70.10 g/mol |
IUPAC Name |
1,1,2,2-tetratritioethane-1,2-diol |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1T2,2T2 |
InChI Key |
LYCAIKOWRPUZTN-WQUPFYEISA-N |
Isomeric SMILES |
[3H]C([3H])(C([3H])([3H])O)O |
Canonical SMILES |
C(CO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,2,2-Tetratritioethane-1,2-diol typically involves the tritiation of ethane derivatives. One common method includes the reaction of ethane-1,2-diol with tritium gas under specific conditions to replace hydrogen atoms with tritium. Industrial production methods may involve the use of specialized reactors and controlled environments to ensure the safe handling of tritium.
Chemical Reactions Analysis
1,1,2,2-Tetratritioethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler tritiated compounds.
Substitution: It can undergo substitution reactions where tritium atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetratritioethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it helps in tracking metabolic processes and understanding the behavior of tritiated compounds in living organisms.
Medicine: It is used in radiolabeling for diagnostic imaging and therapeutic purposes.
Industry: The compound finds applications in the development of new materials and in the study of environmental processes involving tritium.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetratritioethane-1,2-diol involves its interaction with molecular targets through tritium atoms. These interactions can lead to the formation of tritiated products, which are then analyzed to understand the pathways and effects of the compound. The molecular targets and pathways involved vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
1,1,2,2-Tetraphenylethane-1,2-diol (C₃₀H₂₂O₂)
- Structure : Features four phenyl groups attached to the ethane backbone and two hydroxyl groups .
- Crystallography: Monoclinic crystal system (space group P2₁/n) with dimensions a = 17.669 Å, b = 6.144 Å, c = 17.873 Å .
- Applications : Forms 1:2 inclusion complexes with dimethyl sulfoxide (DMSO), demonstrating host-guest chemistry for molecular separation .
1,1,2,2-Tetrakis(4-methylphenyl)ethane-1,2-diol (C₃₀H₃₀O₂)
- Molecular Weight : 422.568 g/mol, significantly higher than simpler diols due to bulky substituents .
- Synonym: 1,1,2,2-Tetra-p-tolyl-1,2-ethanediol .
- Reactivity : Steric hindrance from methylphenyl groups likely reduces nucleophilic attack on hydroxyls compared to unsubstituted diols.
Halogenated Derivatives (e.g., 1,1,2,2-Tetrachloroethane)
- Properties: Volatile liquid (b.p. 146°C) with high toxicity; regulated under environmental guidelines (e.g., OEKO-TEX®) due to carcinogenicity .
- Uses : Industrial solvent and intermediate in organic synthesis .
Physical and Chemical Properties
Reactivity and Stability
- Tetraphenylethane-1,2-diol : Stable under ambient conditions; hydroxyl groups participate in hydrogen bonding, facilitating complexation with DMSO .
- Halogenated Analogs : Prone to dehydrohalogenation or hydrolysis under basic conditions .
- Tritiated Diol : Enhanced isotopic effects may slow reaction kinetics compared to protiated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
